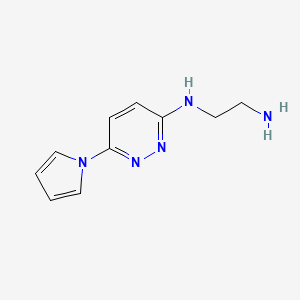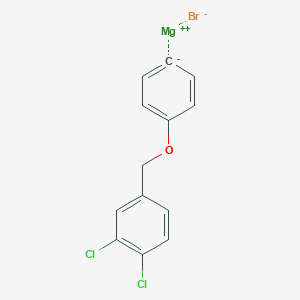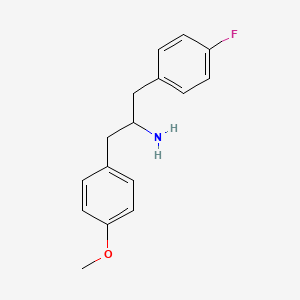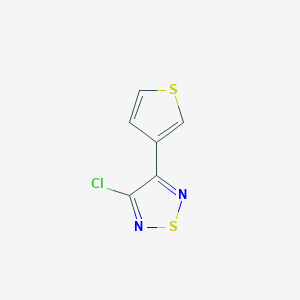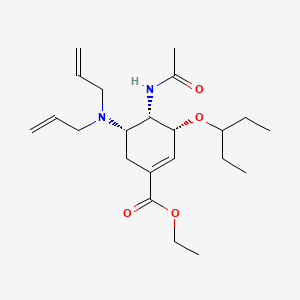
5-(Phenyl)pentylZinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenyl)pentylZinc chloride is an organozinc compound with the molecular formula C11H15ClZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenyl)pentylZinc chloride typically involves the reaction of 5-bromo-1-phenylpentane with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the zinc reagent. The general reaction scheme is as follows:
C6H5(CH2)5Br+Zn→C6H5(CH2)5ZnBr
This intermediate is then treated with hydrochloric acid to yield this compound:
C6H5(CH2)5ZnBr+HCl→C6H5(CH2)5ZnCl+HBr
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Phenyl)pentylZinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can reduce certain functional groups in the presence of appropriate catalysts.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other hydrides can be used for reduction reactions.
Major Products Formed
Alcohols: When reacted with aldehydes or ketones, this compound can form secondary or tertiary alcohols.
Ketones: Oxidation of the compound can yield ketones.
Hydrocarbons: Reduction reactions can lead to the formation of hydrocarbons
Applications De Recherche Scientifique
5-(Phenyl)pentylZinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-(Phenyl)pentylZinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium bromide (Grignard reagent): Similar in reactivity but involves magnesium instead of zinc.
Phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Phenyl lithium: Another organometallic reagent with similar applications.
Uniqueness
5-(Phenyl)pentylZinc chloride is unique due to its specific reactivity profile and the ability to form stable organozinc intermediates. This makes it particularly useful in reactions where other organometallic reagents might be too reactive or unstable .
Propriétés
Formule moléculaire |
C11H15ClZn |
|---|---|
Poids moléculaire |
248.1 g/mol |
Nom IUPAC |
chlorozinc(1+);pentylbenzene |
InChI |
InChI=1S/C11H15.ClH.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h4,6-7,9-10H,1-3,5,8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
CPDXFBJZWGLTHI-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CCCCC1=CC=CC=C1.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


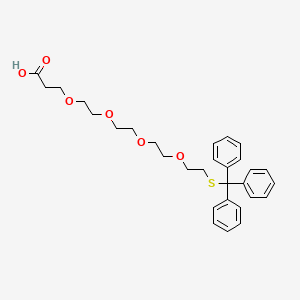
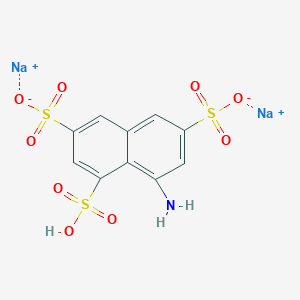



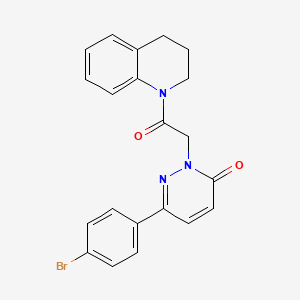
![3-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14881299.png)
